5'-Thymidylic acid calcium salt
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Overview
Description
5’-Thymidylic acid calcium salt is a nucleotide compound that plays a crucial role in various biological processes. It is a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. This compound is essential for DNA synthesis and cellular growth, making it a significant molecule in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of 5’-Thymidylic acid calcium salt involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 5’-Thymidylic acid calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleotides.
Substitution: The phosphate group can be substituted with other functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed.
Major Products: The major products formed from these reactions include various nucleotide analogs and derivatives that are used in biochemical research and drug development .
Scientific Research Applications
5’-Thymidylic acid calcium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential for studying DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is utilized in the production of diagnostic reagents and molecular biology kits
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid calcium salt involves its incorporation into DNA during the synthesis process. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The compound’s molecular targets include thymidylate synthase and DNA polymerase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
- Thymidine monophosphate
- Deoxythymidine monophosphate
- Thymidine 5’-phosphate
Comparison: 5’-Thymidylic acid calcium salt is unique due to its calcium ion component, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in industrial and pharmaceutical applications where high purity and stability are required .
Properties
Molecular Formula |
C10H13CaN2O8P |
---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
calcium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.Ca/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+2/p-2/t6-,7+,8+;/m0./s1 |
InChI Key |
BIFTVWGSQNJZPP-HNPMAXIBSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Ca+2] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Ca+2] |
Origin of Product |
United States |
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